
N-(3-aminopropyl)-2-bromobenzene-1-sulfonamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-Aminopropyl)methacrylamide hydrochloride (APMH) is an aminoalkyl methacrylamide . It has a primary amine that provides attractive features such as pH-responsiveness, affinity for anionic drugs, and conjugation for a variety of chemical structures .
Synthesis Analysis
APMH can be synthesized by adding 1,3-diaminopropane to 1,3-diaminopropane dihydrogen chloride solution and further mixing the solution with methacrylic anhydride and hydroquinone .Chemical Reactions Analysis
In the synthesis of microgels, APMH was used in a surfactant-free, radical precipitation copolymerization process with N-isopropylmethacrylamide . The reaction was carried out in pure water, and the yield and size of the microgels increased if the reaction was carried out in saline or by using ammonium persulfate as an initiator .Physical And Chemical Properties Analysis
The physical and chemical properties of N-(3-aminopropyl)-2-bromobenzene-1-sulfonamide hydrochloride are not available. For APMH, it was noted that the presence of NaCl in the reaction medium increases the size of the microgels along with a modest increase in microgel yield .Scientific Research Applications
Synthesis and Antitumor Properties
N-(3-aminopropyl)-2-bromobenzene-1-sulfonamide hydrochloride, like other sulfonamide derivatives, has been explored for its potential in cancer treatment. Research highlights the synthesis of sulfonamide derivatives to investigate their pro-apoptotic effects on cancer cells by activating specific cellular pathways such as p38/ERK phosphorylation. These compounds have demonstrated significant reduction in cell proliferation and induction of pro-apoptotic genes, suggesting their potential as antitumor agents (Cumaoğlu et al., 2015).
Antimicrobial and Antibacterial Applications
Sulfonamide compounds have also been evaluated for their antimicrobial properties. Studies on the immobilization of sulfonamides on polymeric carriers have shown that these compounds can maintain antibacterial properties, indicating their potential in reducing toxicity and prolonging the action of drugs. This suggests a broader application of sulfonamide derivatives in combating microbial resistance, highlighting the importance of such compounds in the development of new antimicrobial strategies (Toropin et al., 2017).
Catalytic Reagents for Chemical Synthesis
In addition to their biomedical applications, sulfonamide compounds have been explored as catalytic reagents in chemical synthesis. For instance, the use of sulfonamide derivatives in the silylation of alcohols, phenols, and thiols using hexamethyldisilazane has been documented. This underscores the versatility of sulfonamide compounds as catalysts in organic synthesis, facilitating the development of efficient and novel synthetic routes (Ghorbani-Vaghei et al., 2006).
Drug Design and Development
The sulfonamide group is a critical functional group in drug design, appearing in many marketed drugs across various therapeutic categories. Its incorporation into drug structures can inhibit specific enzymes or receptor activities, making sulfonamide derivatives valuable in developing new medications with enhanced efficacy and reduced side effects. This emphasizes the sulfonamide group's role in medicinal chemistry and its contribution to advancing pharmaceutical sciences (Kalgutkar et al., 2010).
properties
IUPAC Name |
N-(3-aminopropyl)-2-bromobenzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2S.ClH/c10-8-4-1-2-5-9(8)15(13,14)12-7-3-6-11;/h1-2,4-5,12H,3,6-7,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHZBTYRWAJCAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCCCN)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

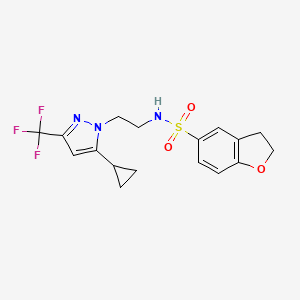
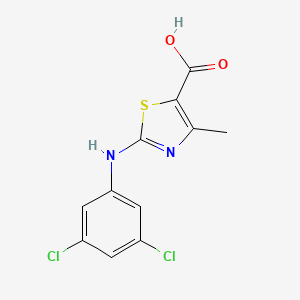

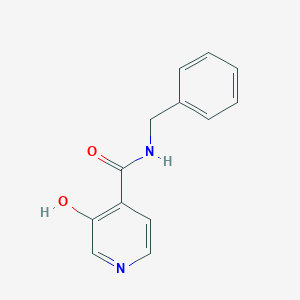
![N-[2-(Dimethylcarbamoylamino)ethyl]-N-methyl-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2470076.png)


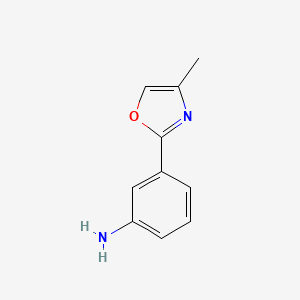
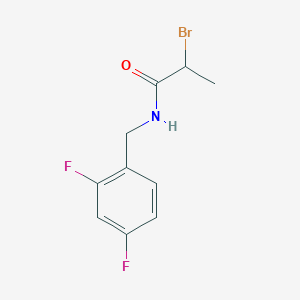
![N-(3,4-dimethylphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2470084.png)
![ethyl 4-({[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetyl}amino)benzoate](/img/no-structure.png)

![1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2470087.png)
